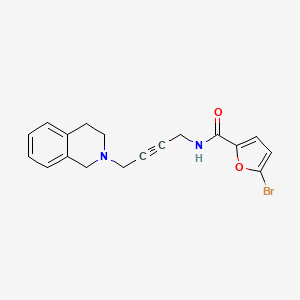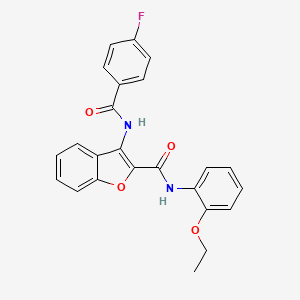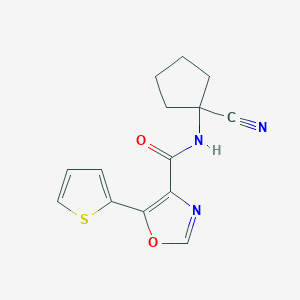
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor found in the central nervous system, responsible for fast synaptic transmission and plasticity. CX614 has been extensively studied for its potential therapeutic applications in neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease.
Mechanism of Action
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide acts as a positive allosteric modulator of AMPA receptors, meaning it enhances the activity of the receptor without directly binding to the glutamate binding site. N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide binds to a specific site on the receptor, known as the modulatory site, and increases the affinity of the receptor for glutamate. This results in an increase in the amplitude and duration of the excitatory postsynaptic current (EPSC), leading to enhanced synaptic transmission and plasticity.
Biochemical and physiological effects:
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has been shown to enhance LTP and improve cognitive function in animal models. In addition, N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has neuroprotective effects by reducing neuronal damage and promoting recovery after stroke and traumatic brain injury. N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has also been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth, and modulate the activity of other neurotransmitter systems, such as dopamine and acetylcholine.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide is a potent and selective positive allosteric modulator of AMPA receptors, making it a valuable tool for studying the role of AMPA receptors in synaptic plasticity and learning and memory. However, N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has limitations in terms of its pharmacokinetic properties, such as poor solubility and rapid metabolism, which can affect its efficacy and bioavailability. In addition, N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has potential off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Future Directions
1. Development of more potent and selective AMPA receptor modulators with improved pharmacokinetic properties.
2. Investigation of the therapeutic potential of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide in other neurological disorders, such as Parkinson's disease and epilepsy.
3. Elucidation of the molecular mechanisms underlying the neuroprotective effects of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide.
4. Identification of biomarkers for predicting the responsiveness of patients to N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide treatment.
5. Exploration of the potential use of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide as a cognitive enhancer in healthy individuals.
Synthesis Methods
The synthesis of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide involves the reaction of 2-amino-2-cyanocyclopentanone with 2-thiophenecarboxaldehyde, followed by cyclization with 2-bromoacetic acid and subsequent amidation with ammonia. The yield of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Scientific Research Applications
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has been widely used in scientific research to study the role of AMPA receptors in synaptic plasticity and learning and memory. In animal models, N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying memory formation, and improve cognitive function. N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has also been investigated as a potential treatment for neurological disorders, such as stroke and traumatic brain injury, by reducing neuronal damage and promoting recovery.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-5-thiophen-2-yl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c15-8-14(5-1-2-6-14)17-13(18)11-12(19-9-16-11)10-4-3-7-20-10/h3-4,7,9H,1-2,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIDKEWMKSQLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=C(OC=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896331.png)

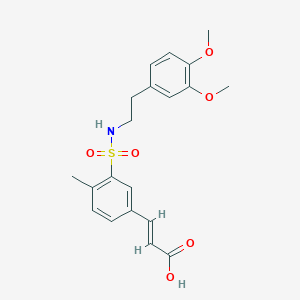
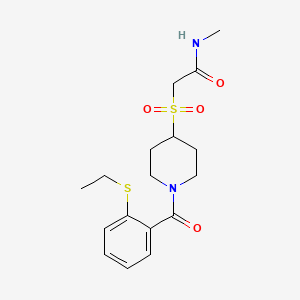
![(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one](/img/structure/B2896336.png)
![3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2896337.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2896339.png)
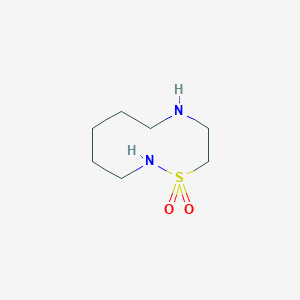

![Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2896344.png)
